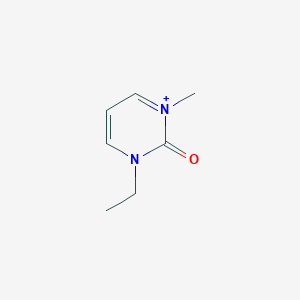
diethyl 6-methyl-4-oxo-4H-quinolizine-1,3-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methyl-4-oxoquinolizine-1,3-dicarboxylic acid diethyl ester is a member of quinolizines.
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation
Diethyl 6-methyl-4-oxo-4H-quinolizine-1,3-dicarboxylate has been a subject of research primarily in the synthesis of complex organic compounds. The compound is used in reactions to produce various derivatives. For instance, its reaction with different acid anhydrides and esters forms substituted quinolizine derivatives, indicating its versatility in synthesizing heterocyclic compounds (Kato, Chiba, & Tanaka, 1974).
Heterocyclic Ring System Synthesis
This compound plays a crucial role in the synthesis of new heterocyclic ring systems. It has been used in cyclisation reactions to produce complex ring structures, highlighting its importance in organic chemistry and the synthesis of novel compounds (Askam & Deeks, 1970).
Development of Antibacterial Agents
Research has shown that derivatives of diethyl 6-methyl-4-oxo-4H-quinolizine-1,3-dicarboxylate have potential applications in the development of antibacterial agents. Specific derivatives have been synthesized and tested for their efficacy against various bacteria (Ishikawa et al., 1989).
Anti-HIV Integrase Evaluation
Compounds derived from diethyl 6-methyl-4-oxo-4H-quinolizine-1,3-dicarboxylate have been evaluated for their potential inhibitory activity against HIV integrase, an enzyme critical for the HIV replication process. This suggests its significance in medicinal chemistry, particularly in the development of anti-HIV drugs (Xu et al., 2009).
Fluorescent Indicators for Magnesium
Another application is in the field of fluorescent indicators, particularly for magnesium ions. Substituted derivatives of this compound have shown promise as selective fluorescent indicators for magnesium, providing valuable tools for biochemical and medical research (Otten, London, & Levy, 2001).
Eigenschaften
Produktname |
diethyl 6-methyl-4-oxo-4H-quinolizine-1,3-dicarboxylate |
|---|---|
Molekularformel |
C16H17NO5 |
Molekulargewicht |
303.31g/mol |
IUPAC-Name |
diethyl 6-methyl-4-oxoquinolizine-1,3-dicarboxylate |
InChI |
InChI=1S/C16H17NO5/c1-4-21-15(19)11-9-12(16(20)22-5-2)14(18)17-10(3)7-6-8-13(11)17/h6-9H,4-5H2,1-3H3 |
InChI-Schlüssel |
ZVENEJWFSHUFTD-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=C2C=CC=C(N2C1=O)C)C(=O)OCC |
Kanonische SMILES |
CCOC(=O)C1=CC(=C2C=CC=C(N2C1=O)C)C(=O)OCC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Methyl[1,6]naphthyridin-6-ium](/img/structure/B372801.png)







![3-Bromo[1,5]naphthyridin-4-ol](/img/structure/B372818.png)
![6,6'-Bis[3-methoxy-1,2,4-triazine]](/img/structure/B372819.png)



